Antibacterial Activity Against Staphylococcus aureus: Ethylsulfonyl vs. Methylsulfonyl and Propylsulfonyl Analogs
In a head-to-head study by Sutoris et al. (1980), 2-ethylsulfonylbenzothiazole (Compound IV) demonstrated an ED₅₀ of 30.0 μg/mL against Staphylococcus aureus, compared to ED₅₀ values of 120.0 μg/mL for the methylsulfonyl analog (Compound II/III) and 6.2 μg/mL for the propylsulfonyl analog (Compound V). The ethylsulfonyl compound thus occupies an intermediate potency position, being approximately 4-fold more potent than the methylsulfonyl congener and approximately 5-fold less potent than the propylsulfonyl congener [1]. This non-monotonic SAR underscores the critical importance of the ethyl substituent for achieving a specific potency window.
| Evidence Dimension | Antibacterial ED₅₀ against Staphylococcus aureus |
|---|---|
| Target Compound Data | ED₅₀ = 30.0 μg/mL (Compound IV, 2-ethylsulfonylbenzothiazole) |
| Comparator Or Baseline | Methylsulfonyl analog (ED₅₀ = 120.0 μg/mL); Propylsulfonyl analog (ED₅₀ = 6.2 μg/mL) |
| Quantified Difference | Ethylsulfonyl is 4-fold more potent than methylsulfonyl; 4.8-fold less potent than propylsulfonyl |
| Conditions | Liquid cultivation media; dilution test tube method; compounds dissolved in DMSO; S. aureus culture assessed by ED₅₀ (50% effective dose) |
Why This Matters
The ethylsulfonyl derivative provides a specific intermediate potency that neither the weakly active methylsulfonyl nor the highly potent propylsulfonyl can replicate, making it the preferred choice for studies where moderate antibacterial potency is desired for SAR profiling or selectivity window assessment.
- [1] Sutoris, V., Foltínová, P., & Gáplovský, A. (1980). Benzothiazole compounds. XVII. 2-Alkyl- and 2-aralkylsulfonylbenzothiazoles and their antimicrobial activity. Chemical Papers, 34(3), 404–412. Table 2. View Source
